molecular formula C19H16N2O4S B2902689 N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide CAS No. 888410-06-8

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide

Cat. No.: B2902689
CAS No.: 888410-06-8
M. Wt: 368.41
InChI Key: UOBCIGVHDBRBBA-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,4-benzodioxin moiety fused to a thiazole ring at position 4, with a 3-methoxybenzamide substituent at position 2 of the thiazole. Its molecular formula is C₁₉H₁₅N₂O₄S (inferred from analogs in ).

Biological Relevance: Benzodioxin-thiazole hybrids are explored for diverse therapeutic applications, including enzyme inhibition (α-glucosidase/α-amylase) and immunomodulation (). The 3-methoxybenzamide group may enhance binding affinity to biological targets due to its electron-donating and hydrophobic properties.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-4-2-3-13(9-14)18(22)21-19-20-15(11-26-19)12-5-6-16-17(10-12)25-8-7-24-16/h2-6,9-11H,7-8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBCIGVHDBRBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core is constructed via reaction between α-bromoketones and thiourea derivatives:

Procedure :

  • Synthesis of 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone :
    • 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde is treated with bromine in acetic acid to yield the α-bromoketone.
  • Cyclocondensation with thiourea :
    • The α-bromoketone (1.0 eq) is refluxed with thiourea (1.2 eq) in ethanol for 6–8 hours.
    • Yield : 68–72% (based on analogous protocols in).

Key Data :

Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Reaction Time 7 hours
Purification Recrystallization (EtOH/H2O)

Preparation of 3-Methoxybenzoyl Chloride

Chlorination of 3-Methoxybenzoic Acid

Procedure :

  • 3-Methoxybenzoic acid (1.0 eq) is treated with thionyl chloride (2.5 eq) in dry dichloromethane under nitrogen. The reaction is stirred at 40°C for 3 hours, followed by solvent evaporation.
  • Yield : 89–93% (consistent with).

Spectroscopic Validation :

  • FT-IR (neat) : 1775 cm⁻¹ (C=O stretch), 730 cm⁻¹ (C-Cl stretch).

Amide Coupling: Final Step Assembly

Schotten-Baumann Reaction

Procedure :

  • Intermediate A (1.0 eq) is dissolved in THF/water (1:1). Intermediate B (1.2 eq) is added dropwise at 0°C, followed by NaOH (2.0 eq). The mixture is stirred for 2 hours at room temperature.
  • Yield : 65–70%.

Carbodiimide-Mediated Coupling

Optimized Protocol :

  • Intermediate A (1.0 eq), 3-methoxybenzoic acid (1.1 eq), EDCl (1.3 eq), and HOBt (1.3 eq) are stirred in DMF at 25°C for 12 hours.
  • Yield : 82–85% (superior to Schotten-Baumann).

Comparative Data :

Method Solvent Temp (°C) Time (h) Yield (%)
Schotten-Baumann THF/H2O 25 2 65–70
EDCl/HOBt DMF 25 12 82–85

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 11.70 (s, 1H, NH), 8.02–7.88 (m, 4H, aromatic), 6.98–6.82 (m, 3H, benzodioxin), 4.32–4.18 (m, 4H, OCH₂CH₂O), 3.84 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) :
    δ 165.2 (C=O), 156.8 (thiazole C-2), 142.3–117.6 (aromatic carbons), 64.4 (OCH₂CH₂O), 55.1 (OCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₀H₁₇N₂O₄S : 381.0912 (M+H)⁺
  • Observed : 381.0918 (Δ = 0.6 ppm).

Optimization Challenges and Solutions

Thiazole Ring Formation

  • Issue : Low yields in Hantzsch synthesis due to side reactions.
  • Solution : Use of anhydrous ethanol and controlled stoichiometry improved yields to >70%.

Amide Coupling Efficiency

  • Issue : Schotten-Baumann method led to hydrolysis of acyl chloride.
  • Resolution : Switching to EDCl/HOBt in aprotic solvents (DMF) minimized hydrolysis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry and Biology: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. In biology, it may be used as a probe or inhibitor in biochemical assays to study enzyme activities or receptor interactions.

Medicine: The compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound could be utilized in the production of advanced materials, such as polymers or coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide exerts its effects involves interactions with specific molecular targets. The thiazolyl group and the methoxybenzamide group may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name / ID Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound Biological Activity (Evidence Source)
N-(4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide C₂₂H₂₁N₃O₆S 455.5 3,4-Dimethoxybenzamide (vs. 3-methoxy) Not explicitly reported; structural focus
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(E)-2-(3,4-dimethoxybenzylidene)hydrazino]-1,3-thiazole C₂₀H₁₉N₃O₄S 397.449 Hydrazone linker instead of benzamide; 3,4-dimethoxy group Potential enzyme inhibition (inferred from )
2-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetonitrile C₁₃H₁₀N₂O₂S 258.30 Acetonitrile substituent (vs. benzamide) Not reported; synthetic intermediate
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-{[(3-methoxyphenyl)sulfonyl]amino}benzamide C₂₂H₂₀N₂O₆S 440.469 Sulfonamide linker (vs. thiazole-benzamide) Not explicitly reported
Key Observations:
  • Substitution Patterns: The 3-methoxybenzamide group in the target compound distinguishes it from analogs with dimethoxy () or sulfonamide () substituents.
  • Biological Implications :
    • Thiazole-acetonitrile derivatives () may serve as precursors rather than bioactive agents.
    • Sulfonamide-containing analogs () lack the thiazole ring, which is critical for α-glucosidase inhibition in related compounds ().

Functional Analogues

Table 2: Functionally Related Compounds with Benzodioxin Moieties
Compound Name / ID Therapeutic Area Mechanism of Action Comparison to Target Compound
D4476 () Immunomodulation Inhibits Treg cell differentiation Shares benzodioxin but has imidazole-pyridine core
1,4-Benzodioxin-fused thiadiazoles () Antidiabetic α-Amylase/α-glucosidase inhibition Thiadiazole instead of thiazole; similar enzyme targets
Silymarin analogs () Hepatoprotective Antioxidant; reduces liver enzyme levels Flavone/coumarin core (vs. thiazole-benzamide)
Key Observations:
  • Thiazole vs. Thiadiazole :
    • Thiadiazole-fused benzodioxins () show potent antidiabetic activity , suggesting the target compound’s thiazole ring may offer comparable enzyme inhibition with improved selectivity.
  • Immunomodulatory Potential: D4476 () demonstrates that benzodioxin derivatives can modulate immune cells, though the target compound’s thiazole-benzamide structure may target different pathways.
  • Hepatoprotective Activity :
    • Silymarin analogs () highlight the benzodioxin ring’s role in antioxidant activity, which the target compound may share due to structural homology.

Biological Activity

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural components:

  • Benzodioxin moiety : Provides unique electronic properties.
  • Thiazole ring : Known for its biological activity in various pharmacological applications.
  • Methoxybenzamide group : Enhances lipophilicity and bioavailability.

The molecular formula is C18H15N3O3SC_{18}H_{15}N_{3}O_{3}S, with a molecular weight of approximately 353.4 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives. For instance, compounds similar to this compound have been shown to exhibit significant anti-proliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth.

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0EGFR inhibition
Compound BSK-BR-37.5HER2 inhibition
This compoundA549TBDTBD

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The thiazole component may interact with specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Potential binding to receptors such as EGFR and HER2 has been suggested based on structural similarities with known inhibitors.
  • Induction of Apoptosis : Studies indicate that similar compounds can trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

  • Study on EGFR/HER2 Dual Inhibition : A series of benzamide derivatives were synthesized and tested for their ability to inhibit EGFR and HER2. The results indicated significant anti-proliferation effects against breast and lung cancer cell lines .
  • Mechanistic Insights : Research has demonstrated that benzamide derivatives can downregulate key proteins involved in cell cycle regulation and apoptosis .

Q & A

Basic: What synthetic routes are recommended for synthesizing N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide?

The synthesis typically involves multi-step organic reactions:

  • Thiazole ring formation : Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a carbonyl precursor (e.g., α-haloketones) to form the thiazole core .
  • Amidation : Coupling the thiazole intermediate with 3-methoxybenzoyl chloride under basic conditions (e.g., using K₂CO₃ as a base) to form the final amide .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or acetonitrile) .

Basic: Which analytical techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm structural integrity, particularly for the amide proton (δ 8.5–10.5 ppm) and methoxy group (δ 3.7–3.9 ppm) .
  • HPLC : To assess purity (>95% recommended for pharmacological studies), using reverse-phase C18 columns with UV detection .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

  • Temperature control : Higher temperatures (e.g., reflux in ethanol) accelerate thiazole cyclization but may increase side products; lower temperatures favor selectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance amidation efficiency, while non-polar solvents improve crystallization .
  • Catalytic additives : Use of glacial acetic acid or NaHCO₃ to stabilize intermediates during coupling reactions .
  • Computational guidance : Reaction path search algorithms (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .

Advanced: How should researchers address contradictions in reported biological activities across studies?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay) to minimize variability .
  • Comparative IC₅₀ analysis : Cross-validate results with structurally similar compounds (e.g., benzodioxin-thiazole hybrids) to identify structure-activity relationships (SAR) .
  • Target validation : Combine in vitro assays with molecular docking to confirm interactions with proposed targets (e.g., kinase enzymes) .

Advanced: How can computational modeling predict biological targets for this compound?

  • Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or GPCRs .
  • QSAR models : Corrogate electronic (e.g., HOMO-LUMO) and steric descriptors (e.g., LogP) with observed bioactivity to prioritize derivatives .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories) to validate docking predictions .

Basic: Which functional groups influence the compound’s reactivity and pharmacological activity?

  • Thiazole ring : Participates in π-π stacking with biological targets, enhancing binding affinity .
  • Amide group : Stabilizes hydrogen bonding with enzymes (e.g., proteases) .
  • Benzodioxin moiety : Modulates lipophilicity (LogP ~2.5–3.5) and membrane permeability .
  • Methoxy substituent : Electron-donating effects increase metabolic stability compared to hydroxyl analogs .

Advanced: What methods are used to study the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to acidic (pH 1.2), basic (pH 9.0), and oxidative (H₂O₂) conditions, monitoring degradation via HPLC .
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound remaining using LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point stability and polymorphic transitions .

Advanced: How can derivatives be designed to improve pharmacokinetic properties?

  • Bioisosteric replacement : Substitute the methoxy group with trifluoromethyl (-CF₃) to enhance metabolic resistance .
  • Prodrug strategies : Introduce ester moieties to increase oral bioavailability .
  • ADMET prediction : Use in silico tools (e.g., SwissADME) to optimize LogP (ideal range: 2–3) and reduce CYP450 inhibition .

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